molecular formula C7H10ClN3O B6264219 2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride CAS No. 1803594-50-4

2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride

Cat. No.: B6264219
CAS No.: 1803594-50-4
M. Wt: 187.6
InChI Key:
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Description

2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxylic acids or their esters, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinones .

Scientific Research Applications

2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed pharmacological effects. For instance, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride
  • 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride

Uniqueness

2H,3H,5H,6H,7H,8H-pyrido[3,2-c]pyridazin-3-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound for targeted research and development .

Properties

CAS No.

1803594-50-4

Molecular Formula

C7H10ClN3O

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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